tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO3S It is known for its unique structure, which includes a four-membered azetidine ring, a tert-butyl ester group, and a formyl-substituted phenyl thioether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the tert-butyl ester and the formyl-substituted phenyl thioether groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted azetidine derivatives.
Scientific Research Applications
tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The azetidine ring and thioether linkage contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-phenylazetidine-1-carboxylate
- tert-Butyl 3-((4-methylphenyl)thio)azetidine-1-carboxylate
- tert-Butyl 3-((4-nitrophenyl)thio)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for specific chemical transformations and interactions that are not possible with other substituents, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 3-(4-formylphenyl)sulfanylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-15(2,3)19-14(18)16-8-13(9-16)20-12-6-4-11(10-17)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRJJCWDLDDTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)SC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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